molecular formula C17H19ClN2O2 B13568021 5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

Katalognummer: B13568021
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: PAMVKPQNNLSWGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the 4-chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Attachment of the N-(1-methylpiperidin-4-yl) group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furan-2,5-dione derivative, while reduction could produce a secondary amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide would depend on its specific biological targets. It might interact with receptors, enzymes, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide: can be compared with other furan carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its pharmacological properties and interactions with biological targets.

Eigenschaften

Molekularformel

C17H19ClN2O2

Molekulargewicht

318.8 g/mol

IUPAC-Name

5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

InChI

InChI=1S/C17H19ClN2O2/c1-20-10-8-14(9-11-20)19-17(21)16-7-6-15(22-16)12-2-4-13(18)5-3-12/h2-7,14H,8-11H2,1H3,(H,19,21)

InChI-Schlüssel

PAMVKPQNNLSWGJ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.